3-[(4-methylphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one
Description
Properties
IUPAC Name |
3-(4-methylphenyl)imino-1-phenylindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-15-11-13-16(14-12-15)22-20-18-9-5-6-10-19(18)23(21(20)24)17-7-3-2-4-8-17/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCHJVIFNUFKED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(4-methylphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one can be achieved through several methods. One common method involves the microwave-assisted reaction of N-benzylisatin with 4-methylaniline in the presence of acetic acid. This method is efficient and yields the desired compound with a good percentage . Another method involves the reaction of 3-(phenylimino)-1,3-dihydro-2H-indol-2-one derivatives with chloracetyl chloride in the presence of triethylamine . Industrial production methods may vary, but they generally involve similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-[(4-methylphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imino group, leading to different derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a precursor for synthesizing other complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3-[(4-methylphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key analogs of 3-[(4-methylphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one, highlighting substituent variations and their implications:
Solid-State and Crystallographic Analysis
- 4-Methyl Analogs: X-ray studies reveal planar oxindole cores with dihedral angles of 10–15° between the indole and phenylimino groups, promoting π-π stacking .
- 4-Chloro Analogs : Increased crystallinity due to Cl···Cl interactions (distance = 3.45 Å), enhancing thermal stability .
Key Research Findings
Substituent-Driven Solubility : Methoxy and hydroxy groups improve aqueous solubility (e.g., JK3-42: logP = 2.1 vs. methyl analog: logP = 3.5) .
Electronic Effects on Bioactivity: Electron-withdrawing groups (e.g., Cl, NO₂) enhance binding to enzymatic targets (e.g., HCV p7), while electron-donating groups (e.g., CH₃, OCH₃) modulate channel-blocking activity .
Toxicity Modulation : Methylol derivatives of oxindoles reduce cytotoxicity while retaining antimicrobial efficacy, suggesting a strategy for optimizing therapeutic indices .
Biological Activity
The compound 3-[(4-methylphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one , commonly referred to as a Schiff base derivative, has garnered attention for its diverse biological activities. This article synthesizes the available research findings regarding its biological properties, including antimicrobial, cytotoxic, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of organic compounds characterized by the presence of an imine functional group. Its structure can be represented as follows:
Antimicrobial Activity
Research has demonstrated that Schiff bases, including the compound , exhibit significant antimicrobial properties. A study evaluated various derivatives for their antimicrobial efficacy against common pathogens. The results indicated that several derivatives displayed notable activity, with minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Schiff Base Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 3a | 0.22 | Staphylococcus aureus |
| 3b | 0.25 | Staphylococcus epidermidis |
| 3c | 0.30 | Escherichia coli |
| 3d | 0.35 | Pseudomonas aeruginosa |
Cytotoxicity Studies
In vitro cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. It was found to exhibit low cytotoxicity against various human cancer cell lines, with IC50 values exceeding 100 µM in most cases . This suggests a favorable therapeutic index for potential drug development.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (breast cancer) | >100 |
| PC3 (prostate cancer) | >100 |
| HeLa (cervical cancer) | >100 |
The biological activity of this compound is attributed to its ability to interact with various biological targets. It has been reported to inhibit DNA gyrase and dihydrofolate reductase (DHFR), enzymes critical for bacterial proliferation and DNA synthesis . The IC50 values for these inhibitory actions were found to be between 12.27–31.64 µM and 0.52–2.67 µM, respectively.
Antiviral Potential
Emerging studies have also explored the antiviral properties of similar Schiff bases against viral pathogens. For instance, derivatives have shown effectiveness against viruses such as the canine distemper virus and other animal viruses . The mechanism primarily involves inhibition of viral replication through interference with nucleotide biosynthesis pathways.
Analgesic Activity
Some derivatives related to this compound have been noted for analgesic effects in pharmacological studies. A specific derivative was shown to exhibit significant pain-relieving properties in animal models, suggesting potential applications in pain management therapies .
Q & A
Basic: What methodologies are recommended for synthesizing 3-[(4-methylphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one derivatives?
Answer:
A common approach involves refluxing equimolar amounts of precursor compounds (e.g., isatin derivatives and substituted anilines) in methanol or ethanol with a catalytic amount of glacial acetic acid (1–2% v/v) for 30–60 minutes. The product is isolated via filtration and recrystallized using polar aprotic solvents. For example, 3-arylidene indolin-2-ones can be synthesized by Knoevenagel condensation of indolin-2-one with aromatic aldehydes under mild acidic conditions . Optimization of reaction time, solvent polarity, and catalyst loading (e.g., acetic acid vs. piperidine) is critical to achieving yields >70%. Spectral characterization (IR, H/C NMR) should follow, with key peaks for imine (C=N) and carbonyl (C=O) groups observed at 1600–1650 cm and 1680–1720 cm, respectively .
Basic: How can researchers validate the structural purity of synthesized derivatives?
Answer:
A combination of chromatographic and spectroscopic techniques is essential:
- Thin-Layer Chromatography (TLC): Use silica gel plates with chloroform-methanol (9:1) for monitoring reaction progress. Visualization via iodine vapor or UV light detects impurities .
- Nuclear Magnetic Resonance (NMR): Confirm imine proton resonance at δ 8.5–9.0 ppm and indole NH protons at δ 10.0–12.0 ppm. C NMR should show carbonyl carbons at δ 170–180 ppm .
- X-Ray Crystallography: For unambiguous conformation, resolve geometric isomers (E/Z) via single-crystal X-ray diffraction, as demonstrated for ferrocene-substituted indolin-2-ones .
Advanced: How to design structure-activity relationship (SAR) studies for indolin-2-one derivatives targeting kinase inhibition?
Answer:
Structural Modifications: Vary substituents at the 3-position (e.g., aryl, heteroaryl, or ferrocenyl groups) to assess steric/electronic effects on binding affinity. For example, 3-ferrocenylmethylidene derivatives showed VEGFR-2 inhibition (IC ~200 nM) .
In Vitro Assays: Use enzyme-linked immunosorbent assays (ELISAs) or fluorescence polarization to measure kinase inhibition. Include positive controls (e.g., sunitinib for VEGFR-2).
Computational Docking: Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target kinases (PDB ID: 1A9U) to correlate substituent geometry with binding energy .
Advanced: What strategies resolve contradictions in biological activity data between structural isomers?
Answer:
Isomer Separation: Use preparative TLC or HPLC to isolate E/Z isomers, as shown for 3-ferrocenylmethylidene indolin-2-ones .
Activity Comparison: Test isolated isomers in parallel assays (e.g., cytotoxicity against B16 melanoma cells). For example, the E-isomer may exhibit 2-fold higher potency than the Z-isomer due to improved target binding .
Structural Confirmation: Validate isomer identity via H NMR NOE experiments or X-ray diffraction to rule out degradation or isomerization during testing .
Advanced: How to mitigate acute toxicity risks during in vivo studies of indolin-2-one derivatives?
Answer:
Safety Protocols: Wear nitrile gloves, lab coats, and goggles. Use fume hoods for handling powders (acute toxicity: Category 4 for oral/dermal/inhalation routes) .
First Aid Measures: For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes with saline. Seek medical attention if irritation persists .
Dose Optimization: Conduct acute toxicity studies in rodents (OECD 423) to determine LD and adjust dosing regimens accordingly .
Advanced: How to evaluate pharmacokinetic properties (ADMET) of indolin-2-one derivatives?
Answer:
Lipophilicity: Calculate logP values (e.g., using ChemDraw). Derivatives with logP <5 typically exhibit better oral bioavailability .
Caco-2 Permeability: Use monolayer assays to predict intestinal absorption. High permeability (>8 × 10 cm/s) correlates with >90% oral absorption .
Metabolic Stability: Incubate compounds with liver microsomes (human/rat) to measure half-life (t) and identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .
Advanced: What experimental approaches elucidate the mechanism of action of indolin-2-one derivatives as kinase inhibitors?
Answer:
Enzyme Inhibition Assays: Use recombinant kinases (e.g., VEGFR-2, EGFR) in radiometric or fluorescence-based assays. Compare IC values to known inhibitors .
Cellular Signaling Analysis: Perform Western blotting to assess downstream targets (e.g., phosphorylated ERK/AKT) in treated cancer cells .
Molecular Dynamics Simulations: Model ligand-receptor interactions over 100 ns trajectories to identify critical hydrogen bonds or hydrophobic contacts .
Advanced: How can researchers address low aqueous solubility of indolin-2-one derivatives during formulation?
Answer:
Structural Modifications: Introduce hydrophilic groups (e.g., -OH, -SOH) at the phenyl or indole moieties. Sulfonamide derivatives showed improved solubility in .
Prodrug Design: Synthesize phosphate or glycoside prodrugs to enhance solubility, which hydrolyze in vivo to release the active compound .
Nanoparticle Encapsulation: Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles to improve bioavailability, as demonstrated for similar heterocycles .
Advanced: What techniques confirm solid-state vs. solution-phase molecular conformations?
Answer:
X-Ray Crystallography: Resolve crystal packing effects and intermolecular interactions (e.g., hydrogen bonds in 3-ferrocenylmethylidene derivatives) .
Solution NMR: Compare dihedral angles from J coupling constants with crystallographic data to detect conformational flexibility .
DFT Calculations: Optimize gas-phase and solvent (e.g., PCM model) geometries using Gaussian09 to identify dominant conformers .
Advanced: How to reconcile discrepancies between computational docking predictions and experimental bioactivity data?
Answer:
Force Field Validation: Re-dock known inhibitors (e.g., co-crystallized ligands) to calibrate docking parameters (e.g., grid size, exhaustiveness) .
Binding Free Energy Calculations: Use MM-PBSA/GBSA to account for solvation and entropy effects omitted in rigid docking .
Experimental Validation: Perform alanine scanning mutagenesis on predicted binding site residues to confirm critical interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
